Lotilaner

概要

説明

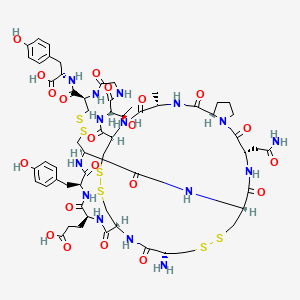

ロチラナーは、イソキサゾリン系化合物に属する外寄生虫駆除剤です。 主に動物のノミやダニによる寄生虫感染症の治療に使用され、近年では、ヒトの毛囊虫眼瞼炎の治療にも承認されています 。 ロチラナーは、寄生虫の特定のイオンチャネルを標的にすることで作用し、麻痺と死に至らしめます .

科学的研究の応用

ロチラナーは、以下のものなど、科学研究において幅広い応用があります。

化学: イソキサゾリンの反応性を研究するためのモデル化合物として使用されます。

生物学: さまざまな寄生虫に対する効果と、害虫の個体数を抑制する可能性のある用途について研究されています。

医学: 毛囊虫眼瞼炎の治療に承認されており、その他の潜在的な治療用途について調査されています。

作用機序

ロチラナーは、ダニや他の寄生虫のγ-アミノ酪酸(GABA)依存性塩化物チャネル(GABACls)の非競合的アンタゴニストとして作用することで効果を発揮します 。 これらのチャネルを阻害することにより、ロチラナーは寄生虫の麻痺と死を引き起こします。 ロチラナーは、無脊椎動物のGABAClsに対して非常に選択的であり、哺乳類の同じチャネルには影響を与えません .

将来の方向性

Lotilaner ophthalmic solution 0.25% (Xdemvy; Tarsus Pharmaceuticals, Inc.) was approved in 2023 in the United States as a treatment for blepharitis secondary to Demodex mite infestation . It is the first pharmaceutical therapy for the treatment of Demodex blepharitis by elimination of the mites . It is expected to be available by prescription by the end of August 2023 .

生化学分析

Biochemical Properties

Lotilaner is a potent non-competitive antagonist of insects’ γ-aminobutyric acid-gated chloride channels (GABACls) . It interacts with these channels in invertebrates, inhibiting their function and leading to the death of the parasites .

Cellular Effects

This compound’s primary cellular effect is the inhibition of GABACls in invertebrates . This inhibition disrupts normal cellular function in the parasites, leading to their death .

Molecular Mechanism

This compound acts as a non-competitive antagonist at the GABACls . It binds to these channels, inhibiting their function and leading to the death of the parasites . There is no cross-resistance with dieldrin or fipronil resistance mutations, suggesting that this compound might bind to a site at least partly different from the one bound by known GABACl blockers .

Temporal Effects in Laboratory Settings

Following oral administration in fed animals, this compound is readily absorbed and peak blood concentrations are reached within 2 hours . The terminal half-life is 30.7 days . This long half-life allows for a rapid onset of flea and tick killing activity with consistent and sustained efficacy for at least 1 month .

Dosage Effects in Animal Models

The safety of this compound flavoured chewable tablets was investigated in a randomized, blinded, parallel-group design study in healthy Beagle puppies . The study found that this compound is safe for use in dogs at the recommended dosage .

Metabolic Pathways

It is known that this compound is readily absorbed in the body after oral administration .

Transport and Distribution

After oral administration, this compound is readily absorbed and distributed throughout the body . It reaches peak blood concentrations within 2 hours .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with GABACls located in the cell membrane of invertebrates .

準備方法

合成経路と反応条件: ロチラナーの合成は、鍵となる中間体の調製から始まる複数のステップを含みます。 重要な中間体の1つは、5-ブロモ-1,2,3-トリクロロベンゼンであり、1-(3,4,5-トリクロロフェニル)-2,2,2-トリフルオロエタノンを調製するために使用されます 。 この中間体は、ロチラナーの特性であるイソキサゾリン環を形成するために、さらに反応を起こします .

工業的生産方法: 工業的な環境では、ロチラナーの合成は、大量生産を確実にするために、高収率のプロセスを使用します。 反応条件は、高純度と高収率を得るために最適化されており、多くの場合、ジメチルホルムアミドなどの溶媒とトリエチルアミンなどの触媒を使用します .

3. 化学反応解析

反応の種類: ロチラナーは、以下の化学反応を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、ある原子または原子団を別の原子または原子団で置き換えることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロゲンと求核剤があります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化物を生成する可能性があり、還元反応はアルコールを生成する可能性があります .

化学反応の分析

Types of Reactions: Lotilaner undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may produce alcohols .

類似化合物との比較

ロチラナーは、イソキサゾリン系化合物に属し、フィプロニルなどの他の外寄生虫駆除剤が含まれます。

フィプロニル: ノミやダニを駆除するために使用される、別のGABAClアンタゴニスト。

アフォキサラナー: ロチラナーと同様、獣医学においてノミやダニの駆除に使用されます。

フルララナー: 同様の用途を持つ、別のイソキサゾリン系化合物。

ロチラナーの独自性: ロチラナーは、無脊椎動物のGABAClsに対して高い選択性を持ち、哺乳類への使用に安全でありながら、寄生虫に対して非常に効果的であるという点で独特です .

特性

IUPAC Name |

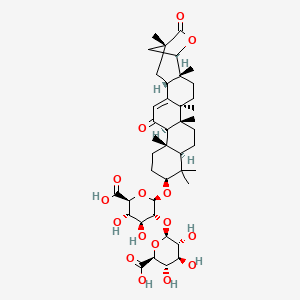

3-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]-5-[(5S)-5-(3,4,5-trichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3F6N3O3S/c1-8-2-13(36-16(8)17(34)30-6-14(33)31-7-19(24,25)26)12-5-18(35-32-12,20(27,28)29)9-3-10(21)15(23)11(22)4-9/h2-4H,5-7H2,1H3,(H,30,34)(H,31,33)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKWFBCPLKNOCK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C2=NOC(C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1)C2=NO[C@@](C2)(C3=CC(=C(C(=C3)Cl)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3F6N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027551 | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369852-71-0 | |

| Record name | Lotilaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1369852-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lotilaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369852710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lotilaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOTILANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEH4938D7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does lotilaner exert its insecticidal and acaricidal effects?

A1: this compound acts by selectively inhibiting gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates [, , ]. Specifically, it targets the GABA receptor subunit resistant to dieldrin (RDL) [, , ]. This inhibition leads to spastic paralysis and ultimately death of the targeted ectoparasites [, ].

Q2: What makes this compound's action specific to invertebrates?

A2: this compound demonstrates high selectivity for invertebrate GABA receptors over mammalian GABA receptors []. This selectivity is crucial for its safety profile in animals and humans.

Q3: Has the molecular structure of this compound been characterized?

A3: While the exact spectroscopic data is not available within these research papers, this compound's molecular formula is C23H22ClF3N4O4S []. Further details regarding its structural characterization might be available in other scientific publications or patents.

Q4: What types of ectoparasites has this compound shown efficacy against?

A4: Research indicates this compound's effectiveness against a broad spectrum of ectoparasites. This includes:

- Ticks: Dermacentor reticulatus, Ixodes ricinus, Ixodes hexagonus, Rhipicephalus sanguineus, Amblyomma cajennense, Amblyomma spp. [, , , , ].

- Fleas: Ctenocephalides felis, Ctenocephalides canis [, , , ].

- Mites: Sarcoptes scabiei var. canis, Demodex spp., Lynxacarus radovskyi, Ornithonyssus spp. [, , , ].

- Screwworm Fly Larvae: Chrysomya bezziana [].

Q5: this compound is available in both oral and ophthalmic formulations. What are their respective applications?

A5:

- Oral this compound: This formulation, available as chewable tablets, is primarily used for the systemic control of fleas, ticks, and mites in dogs and cats [, , , , , ].

- This compound ophthalmic solution (0.25%): This topical formulation is specifically indicated for the treatment of Demodex blepharitis in adults [, , , , , , ].

Q6: How effective is this compound in treating Demodex blepharitis?

A6: Multiple randomized, double-masked, vehicle-controlled clinical trials (Saturn-1, Saturn-2) have demonstrated the efficacy of this compound ophthalmic solution 0.25% in treating Demodex blepharitis [, , ]. Significant improvements were observed in collarette cure, mite eradication, erythema cure, and composite cure compared to the vehicle control group [, , ].

Q7: What is known about the pharmacokinetics of this compound?

A7: Research in dogs indicates that this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours [, ]. It exhibits a long half-life, providing sustained efficacy for up to a month [, ]. Similar pharmacokinetic profiles with a long half-life have been observed in cats as well [].

Q8: Does food affect the absorption of oral this compound?

A8: While specific details on food effects are not provided in these research papers, it is generally recommended to administer oral this compound with food to optimize absorption [].

Q9: What is the safety profile of this compound?

A9: Studies have shown that this compound is generally well-tolerated in dogs and cats [, ]. Adverse events are generally mild and transient, with the most common being gastrointestinal upset for oral formulations and mild instillation site pain for the ophthalmic solution [, , , ].

Q10: Are there any known long-term effects of this compound?

A10: While these research papers primarily focus on short-term efficacy and safety data, long-term studies might be necessary to fully assess the potential for any long-term effects of this compound.

Q11: Has any resistance to this compound been reported?

A11: While the provided research papers don't mention specific cases of this compound resistance, the potential for resistance development in parasite populations always exists with prolonged insecticide use. Continuous monitoring and prudent use are essential to mitigate this risk.

Q12: What are some areas of ongoing research related to this compound?

A12:

- Understanding resistance mechanisms: Research into potential resistance mechanisms is crucial to guide strategies for sustainable parasite control [, ].

- Exploring new formulations and delivery systems: This could optimize the efficacy and convenience of this compound administration [, , ].

- Investigating the potential for host-targeted interventions: this compound's efficacy in killing blood-feeding insects after ingestion by treated dogs presents exciting possibilities for controlling vector-borne diseases like Chagas disease [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid](/img/structure/B608562.png)

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![(S)-3-(2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxamido)phenyl dimethylcarbamate](/img/structure/B608577.png)